3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)
Overview
Description
“3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” is a chemical compound with the molecular formula C36H30N4 . It is also known by other names such as 3,3’-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) and 1,5,1’,5’-tetraphenyl-4,5,4’,5’-tetrahydro-1H,1’H-3,3’-p-phenylene-bis-pyrazole .
Synthesis Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which includes “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)”, has been developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” is based on structures generated from information available in ECHA’s databases . The structure of this compound was established by elemental analysis, IR, 1H NMR, 13C NMR and EI-MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3’-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)” include its molecular formula (C36H30N4), molecular weight, and other properties . More detailed properties like melting point, boiling point, and density are not provided in the sources.Mechanism of Action
The mechanism of action of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and growth. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) induces apoptosis, cell cycle arrest, and autophagy in cancer cells. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. Furthermore, 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been shown to exhibit low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research and development of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole). One possible direction is the optimization of the synthesis method to improve the yield and purity of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole). Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) in vivo, which will provide valuable information on its bioavailability and efficacy. Furthermore, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole). Finally, the exploration of the structure-activity relationship of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) may lead to the development of more potent and selective analogs with improved therapeutic properties.
Conclusion:
In conclusion, 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The mechanism of action of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been reported to exhibit low toxicity in vitro and in vivo, which is a desirable characteristic for a potential drug candidate. There are several potential future directions for the research and development of 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole), including the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, development of novel formulations and delivery systems, and exploration of the structure-activity relationship.
Scientific Research Applications
3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3,3'-(1,4-phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) has shown antiviral activity against the hepatitis C virus by targeting the viral protein NS5B.
properties
IUPAC Name |
5-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]-2,3-diphenyl-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N4/c1-5-13-29(14-6-1)35-25-33(37-39(35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40(38-34)32-19-11-4-12-20-32/h1-24,35-36H,25-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFQTTYMSMMGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314315 | |
Record name | 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7267-75-6 | |
Record name | NSC281979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-(1,4-Phenylene)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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